2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone
Description
The compound 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone features a complex polycyclic scaffold comprising fused pyrazolo-pyrimido-pyrimidine rings. Key structural attributes include:
- A 3-chlorophenyl substituent at the 8-position of the tetrahydropyrazolo-pyrimidine core.
- A thioether linkage (-S-) connecting the core to a morpholinoethanone group.
- The morpholino moiety, a six-membered ring containing oxygen and nitrogen, which enhances solubility and bioavailability in medicinal chemistry contexts.
Properties
Molecular Formula |
C20H21ClN6O2S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H21ClN6O2S/c21-14-3-1-4-15(11-14)27-19-16(12-23-27)18-22-5-2-6-26(18)20(24-19)30-13-17(28)25-7-9-29-10-8-25/h1,3-4,11-12H,2,5-10,13H2 |
InChI Key |
DYHUSTLAXWETMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C(N=C(N2C1)SCC(=O)N4CCOCC4)N(N=C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This step involves the condensation of appropriate precursors under specific conditions to form the core structure.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction to introduce the 3-chlorophenyl group at the desired position.
Thioether formation: This step involves the reaction of the intermediate with a thiol reagent to form the thioether linkage.
Morpholinoethanone attachment: This final step involves the reaction of the intermediate with morpholinoethanone to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Scope of Available Data
The provided search results focus on pyrimidine derivatives , pyrazolo-pyrimidine fused systems , and related heterocyclic compounds , but none explicitly address the target compound. Key findings from analogous reactions include:
-
Synthesis of pyrimidine derivatives : Reactions involving alkylation, hydrazinolysis, and condensation with chloroacetic acid or formamide are common .
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Heterocyclic ring formation : Triazolo[1,5-c]pyrimidine derivatives are often synthesized via cyclocondensation reactions .
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Functionalization : Substitution patterns (e.g., chlorophenyl groups) are typically introduced during early synthesis steps or via electrophilic aromatic substitution .
General Reaction Pathways for Similar Compounds
While the exact target compound is absent, insights can be drawn from structurally related systems:
2.2. Functional Group Installation
-
Thioether bond formation : Likely achieved via nucleophilic substitution (e.g., using thiols or mercaptides).
-
Morpholino substituent : Introduced via alkylation or acylation of secondary amines (e.g., morpholine).
2.3. Chlorophenyl Substitution
-
Electrophilic substitution : Chlorophenyl groups are often added during early stages of synthesis, such as via Suzuki coupling or direct halogenation .
Data Limitations
Recommendations for Further Research
-
Literature mining : Search for patents or publications specifically addressing pyrazolo[4,3-e]pyrimidine derivatives with thioether-morpholinoethanone moieties.
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Mechanistic studies : Investigate nucleophilic aromatic substitution or cross-coupling reactions to install chlorophenyl groups.
-
Synthesis optimization : Explore conditions for cyclocondensation and functional group tolerance (e.g., stability of morpholino substituents during reactions).
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone exhibit significant antiviral properties. Specifically, studies have shown that derivatives can act as small molecule inhibitors of influenza A viruses , targeting viral RNA polymerase activity. These compounds disrupt the replication process of the virus, demonstrating potential as antiviral agents in clinical settings .
Anticancer Potential
The structural framework of this compound allows for interaction with various biological targets implicated in cancer progression. Preliminary studies suggest that similar pyrazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor cell proliferation .
Enzyme Inhibition
Compounds within this chemical class have also been investigated for their ability to inhibit enzymes such as xanthine oxidase and acetylcholinesterase . For instance, certain derivatives demonstrated moderate inhibitory activity against xanthine oxidase with IC50 values around 72.4 µM , indicating potential use in treating conditions like gout and other hyperuricemic disorders .
Case Study 1: Antiviral Efficacy
A study published in Virology evaluated the antiviral efficacy of pyrazolo-pyrimidine derivatives against influenza A virus strains. The findings revealed that specific modifications to the thioether group significantly enhanced antiviral activity, leading to a promising lead compound for further development.
Case Study 2: Cancer Cell Line Testing
In a study conducted by researchers at a leading pharmaceutical institution, several pyrazolo-pyrimidine derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed that certain modifications increased cytotoxicity by over 50% compared to untreated controls.
Case Study 3: Enzyme Inhibition Profiles
Research published in Bioorganic & Medicinal Chemistry Letters detailed the enzyme inhibition profiles of various pyrazolo derivatives. The study highlighted the selectivity of certain compounds towards xanthine oxidase versus acetylcholinesterase, suggesting a pathway for developing dual-action therapeutics for metabolic disorders.
Mechanism of Action
The mechanism of action of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins, which is essential for cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Variations
The following compounds share partial structural homology with the target molecule, differing in core architecture, substituents, or functional groups:
Table 1: Structural Comparison of Key Compounds
Key Observations :
Core Heterocycles :
- The target compound’s pyrazolo-pyrimido-pyrimidine core is distinct from the pyrrolo-thiazolo-pyrimidine () and imidazo-pyridine () systems. These cores influence electronic properties and binding affinities. For instance, pyrazolo-pyrimidine derivatives are often explored as kinase inhibitors, while imidazo-pyridines may target G-protein-coupled receptors .
Substituent Effects: The 3-chlorophenyl group in the target compound likely enhances lipophilicity compared to the 4-methoxyphenyl group in Compound 7 (), which may improve membrane permeability but reduce solubility . The morpholinoethanone thio group in the target compound differs from the morpholinoethyl thio group in Compound 3d (). The ethanone spacer may alter conformational flexibility or hydrogen-bonding capacity .
Synthetic Routes: Compound 3d () is synthesized via reflux with ethanol and purification steps, similar to methods used for pyrazolo-pyrimidine derivatives. In contrast, Compound 7 () involves heterocyclization with phenylisothiocyanate, emphasizing the role of sulfur-containing reagents in constructing thioamide linkages .
Functional Group and Pharmacophore Analysis
Thioether vs. Carbonyl Linkages :
- The target compound’s thioether (-S-) linkage (vs. carbonyl in Compound 7) may confer resistance to hydrolysis, improving metabolic stability. However, this could reduce electrophilic reactivity compared to carbonyl-containing analogues .
Morpholino Moieties :
- Morpholino groups are recurrent in drug design for their balanced solubility and bioavailability.
Aryl Substituents :
- The 3-chlorophenyl group (target) vs. 4-nitrophenyl (Compound 1l, ) highlights trade-offs between electron-withdrawing effects and steric bulk. Chlorine’s smaller size may allow tighter binding in hydrophobic pockets compared to nitro groups .
Biological Activity
The compound 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse sources.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C22H18Cl2N6OS
- Molecular Weight : 485.39 g/mol
- CAS Number : 1010910-89-0
The compound features a complex structure that includes a tetrahydropyrazolo-pyrimidine core linked to a morpholino group and a chlorophenyl moiety. The presence of sulfur in the thioether linkage may contribute to its unique biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine and pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to the one under consideration have shown efficacy against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth and proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an immunosuppressive agent or anticancer drug .
Case Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Wang et al., 2015 | Antitumor | Identified as a potential inhibitor of folate receptor-mediated tumor growth |
| Umesha et al., 2009 | Enzyme Inhibition | Demonstrated significant inhibition of DHODH with IC50 values lower than established drugs |
| ResearchGate Publication | Antimicrobial | Showed effective inhibition against various bacterial strains |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Enzyme Interaction : Competes with natural substrates for binding sites on target enzymes like DHODH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
